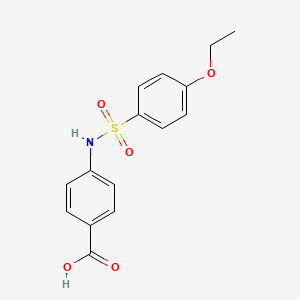

4-(4-Ethoxybenzenesulfonamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-Ethoxybenzenesulfonamido)benzoic acid” is a chemical compound with the formula C15H15NO5S and a molecular weight of 321.35 g/mol . It is used in various applications .

Synthesis Analysis

The synthesis of similar compounds involves a route with high total yields, mild conditions, and simple operation . The synthesis process typically involves steps such as alkylation and esterification .Chemical Reactions Analysis

The chemical reactions involving similar compounds like 4-(hydroxymethyl)benzoic acid have been studied. For instance, the electrochemical oxidation of 4-(hydroxymethyl)benzoic acid on gold (Au), nickel (Ni), and platinum (Pt) metal working electrodes in alkaline electrolytes has been investigated . Also, an acid-base extraction can be used to extract carboxylic acids from the organic layer into the aqueous layer .Applications De Recherche Scientifique

Antibacterial Activity : A study by Satpute, Gangan, and Shastri (2019) reported on the synthesis of novel ester/hybrid derivatives of vanillic acid, which is structurally related to 4-(4-Ethoxybenzenesulfonamido)benzoic acid. These derivatives were tested for potential antibacterial activity, indicating potential applications in developing new drug candidates with antibacterial properties (Satpute, Gangan, & Shastri, 2019).

Molecularly Imprinted Polymers (MIPs) : Research by Das, Wankhade, and Kumar (2021) focused on the synthesis of molecularly imprinted polymers using ionic liquids (ILMIPs) @ graphene oxide (GO) composites for removing 4-Hydroxy benzoic acid, a metabolite of Paraben, from the environment. This indicates the potential use of similar composites in environmental applications related to 4-(4-Ethoxybenzenesulfonamido)benzoic acid (Das, Wankhade, & Kumar, 2021).

Cardiotropic Action : A preclinical study by Ivkin and Karpov (2022) on 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid, closely related to 4-(4-Ethoxybenzenesulfonamido)benzoic acid, explored its cardiotropic action. The study demonstrated a pronounced cardiotropic effect and a positive safety profile, suggesting potential applications in cardiology (Ivkin & Karpov, 2022).

Toxicity Assessment : Research by Gorokhova et al. (2020) assessed the toxicity of various benzoic acid derivatives, including 4-methoxybenzoic and 2-methoxy-5-sulfamoylbenzoic acids. This study contributes to understanding the safety profile of compounds structurally similar to 4-(4-Ethoxybenzenesulfonamido)benzoic acid in different applications (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Heterocyclic Compound Synthesis : Shimizu, Hirano, Satoh, and Miura (2009) reported on the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes, which could be extrapolated to similar compounds like 4-(4-Ethoxybenzenesulfonamido)benzoic acid. This study highlights the potential for synthesizing heterocyclic compounds (Shimizu, Hirano, Satoh, & Miura, 2009).

Polyaniline Doping : Research by Amarnath and Palaniappan (2005) on doping polyaniline with benzoic acid and its derivatives, including 4-methoxybenzoic acid, suggests possible applications in materials science and electronics for similar compounds like 4-(4-Ethoxybenzenesulfonamido)benzoic acid (Amarnath & Palaniappan, 2005).

Mécanisme D'action

Target of Action

It is known that sulfonamide drugs, which share a similar structure, primarily target enzymes such asanti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, a class of compounds with a similar structure, are known to inhibit the aforementioned enzymes, thereby disrupting the normal functioning of these biological processes .

Biochemical Pathways

Based on the known targets of similar sulfonamide drugs, it can be inferred that this compound may affect thecarbonic anhydrase pathway and the dihydropteroate synthetase pathway . The downstream effects of these disruptions could include altered fluid balance and impaired folate synthesis .

Result of Action

Based on the known effects of similar sulfonamide drugs, it can be inferred that this compound may lead toaltered fluid balance and impaired folate synthesis at the cellular level .

Safety and Hazards

The safety data sheet for similar compounds like benzoic acid indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

4-[(4-ethoxyphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-2-21-13-7-9-14(10-8-13)22(19,20)16-12-5-3-11(4-6-12)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTDMZUNVKCGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxybenzenesulfonamido)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2412523.png)

![2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane](/img/structure/B2412525.png)

![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412533.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)

![6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2412538.png)

![(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2412539.png)

![4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412540.png)

![[4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2412543.png)